molecular formula C10H8N2O B6152419 (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine CAS No. 2387439-34-9

(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine

Cat. No.: B6152419
CAS No.: 2387439-34-9
M. Wt: 172.2
InChI Key:
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Description

(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine is a chemical compound that features an isoquinoline ring system with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine typically involves the condensation of isoquinoline-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed:

    Oxidation: Nitrosoisoquinoline or nitroisoquinoline derivatives.

    Reduction: Isoquinolin-5-ylmethylamine.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

(E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the isoquinoline ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the hydroxylamine group.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Hydroxylamine: A simpler compound with a hydroxylamine group but lacking the isoquinoline ring.

Uniqueness: (E)-N-[(isoquinolin-5-yl)methylidene]hydroxylamine is unique due to the presence of both the isoquinoline ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2387439-34-9

Molecular Formula

C10H8N2O

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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